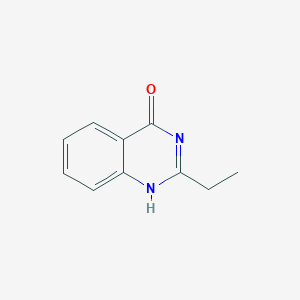

2-Ethylquinazolin-4(1H)-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUANCFNZZLKBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953410 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-64-2 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Ethylquinazolin 4 1h One

Classical Synthetic Routes to 2-Ethylquinazolin-4(1H)-one

The traditional synthesis of this compound often involves the condensation of anthranilic acid derivatives with appropriate reagents. A common method is the reaction of 2-aminobenzamide (B116534) with triethyl orthopropionate and acetic acid in refluxing absolute ethanol, which has been reported to produce 2-Ethylquinazolin-4(3H)-one in high yields. nih.gov Another established route utilizes the reaction of anthranilic acid with propionic anhydride (B1165640) to form an intermediate benzoxazinone, which then reacts with an amine. scholarsresearchlibrary.com

These classical methods, while effective, sometimes require harsh reaction conditions and may not align with the principles of green chemistry.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic protocols. Microwave-assisted organic synthesis has emerged as a powerful tool. For instance, the synthesis of 2-Ethylquinazolin-4(3H)-one has been achieved with an 84% yield under microwave irradiation using antimony trichloride (B1173362) (SbCl3) as a catalyst in a solvent-free setting. researchgate.netscispace.com This method offers advantages in terms of reduced reaction times and avoidance of hazardous solvents. scispace.comresearchgate.net

Another green approach involves the use of biocompatible and non-toxic catalysts. Natural deep eutectic solvents (NADES), such as one prepared from ascorbic acid and choline (B1196258) chloride, have been successfully employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are precursors to quinazolin-4(1H)-ones. researchgate.net Lactic acid has also been utilized as a green catalyst for the synthesis of these precursors. researchgate.net Furthermore, one-pot, three-component reactions catalyzed by bismuth(III) nitrate (B79036) pentahydrate under solvent-free conditions represent an efficient and convenient method for preparing 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones, which can then be oxidized to the corresponding quinazolin-4(3H)-ones. academie-sciences.fr

| Synthetic Method | Catalyst/Reagent | Conditions | Yield | Reference |

| Classical Synthesis | Triethyl orthopropionate, Acetic Acid | Refluxing ethanol | 89% | nih.gov |

| Microwave-Assisted | Antimony trichloride (SbCl3) | Solvent-free, Microwave | 84% | researchgate.netscispace.com |

| Green Synthesis | Bismuth(III) nitrate pentahydrate | Solvent-free | Excellent | academie-sciences.fr |

| Green Synthesis | Natural Deep Eutectic Solvent (NADES) | Not specified | Good | researchgate.net |

Development of Novel Synthetic Pathways for this compound Analogues

The quest for novel analogues of this compound with enhanced biological activities has spurred the development of innovative synthetic pathways. One such approach involves a copper-catalyzed isocyanide-based synthesis, which allows for the construction of the quinazolinone core from readily available starting materials. vulcanchem.com Another versatile method is the one-pot, three-component reaction of isatoic anhydride, an aldehyde, and an amine, which can be catalyzed by various agents to produce a diverse library of quinazolinone derivatives. researchgate.netacademie-sciences.fr

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been achieved through a one-pot reaction of isatoic anhydride, aldehydes, and amines in the presence of bismuth(III) nitrate pentahydrate. academie-sciences.fr This method is notable for its operational simplicity and high yields. academie-sciences.fr Furthermore, the development of metal-free protocols, such as the reaction of 2,2,2-trichloroethyl imidates hydrochloride with 2-aminophenyl ketones, provides a mild and efficient route to 2-substituted quinazolines. arabjchem.org

Functionalization and Derivatization Strategies for this compound Analogues

The functionalization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Derivatization can occur at several positions, including the nitrogen atoms (N1 and N3) and the carbon atoms of the quinazolinone ring.

N-Substitution Reactions on the Quinazolinone Core

Alkylation at the N1 and N3 positions of the quinazolinone ring is a common derivatization strategy. Selective N-alkylation at the N-1 position can be achieved using ethyl halides in the presence of a suitable base. vulcanchem.com For instance, 1-ethylquinazoline-2,4(1H,3H)-dione can be synthesized by the N-alkylation of quinazoline-2,4(1H,3H)-dione. vulcanchem.comacs.org The reaction of isatoic anhydride with primary amines and orthoesters can lead to N-substituted quinazolin-4(3H)-ones. researchgate.net The steric hindrance of substituents on the C-2 phenyl ring can influence whether N-alkylation or O-alkylation occurs. sioc-journal.cn

| Derivative | Starting Material | Reagent | Position of Substitution | Reference |

| 1-Ethylquinazoline-2,4(1H,3H)-dione | Quinazoline-2,4(1H,3H)-dione | Ethyl halide | N1 | vulcanchem.com |

| N-Substituted quinazolin-4(3H)-ones | Isatoic anhydride | Primary amine, Orthoester | N3 | researchgate.net |

C-Substitution on the Quinazolinone Ring System

Substitution at the carbon atoms of the quinazolinone ring allows for the introduction of a wide range of functional groups. For example, the synthesis of 2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives involves the modification of the substituent at the C2 position. nih.gov The reaction of 2-aminobenzamide with substituted benzaldehydes can introduce various aryl groups at the C2 position. sioc-journal.cn These modifications are crucial for exploring the structure-activity relationships of quinazolinone-based compounds.

Incorporation into Hybrid Molecular Architectures

Molecular hybridization, which involves combining the quinazolinone scaffold with other pharmacologically active moieties, is a powerful strategy for designing novel therapeutic agents. nih.gov This approach aims to create hybrid molecules with improved efficacy and a broader spectrum of activity. nih.gov Quinazolinone-thiazole hybrids have been synthesized and evaluated for their cytotoxic effects. nih.gov The synthesis often involves multi-step procedures, starting with the construction of the individual pharmacophores followed by their linkage. nih.gov For example, 2-ethyl-quinazolin-4(1H)-one can be incorporated into larger molecular structures, such as in the synthesis of 2-benzyl-1-ethylquinazolin-4(1H)-one. mdpi.com

Pharmacological Profile and Biological Activities of 2 Ethylquinazolin 4 1h One

In Vitro Evaluation of Biological Activities

Antimicrobial Activity

Quinazolinone derivatives have demonstrated notable antimicrobial properties, making them a subject of interest in the search for new antimicrobial agents. biomedpharmajournal.org

Derivatives of 2-Ethylquinazolin-4(1H)-one have been investigated for their activity against various bacterial strains. For instance, certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to this compound, have shown inhibitory activity against S. aureus GyrB. tandfonline.com One particular derivative, designated as f1, was identified as a potent inhibitor of the target protein and exhibited antibacterial activity against methicillin-resistant S. aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 4–8 µg/mL. tandfonline.comnih.gov Further structural modifications led to the identification of even more potent GyrB inhibitors, f4 and f14. tandfonline.comnih.gov

Research into other quinazolinone derivatives has also revealed antibacterial potential. For example, some 2,3,6-trisubstituted quinazolin-4-one derivatives have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|

The antifungal properties of quinazolinone derivatives have also been a focus of research. nih.gov Studies on 3-alkylquinazolin-4-one derivatives, which share the core quinazolinone structure, have shown a range of antifungal activities against various phytopathogenic fungi. nih.govresearchgate.net For instance, at a concentration of 50 μg/mL, certain derivatives exhibited significant growth inhibition of Gibberella zeae, Fusarium oxysporum, and Valsa mali. nih.govresearchgate.net

Specifically, compounds 3c, 3h, and 3k showed inhibition rates of 55.0%, 50.3%, and 49.1% against Gibberella zeae, respectively. nih.gov Against Fusarium oxysporum, compounds 3h, 3c, and 3k demonstrated good activities. nih.gov Furthermore, compounds 3l, 3k, and 3c were found to be active against Valsa mali. nih.gov

Table 2: Antifungal Activity of 3-Alkylquinazolin-4-one Derivatives (50 μg/mL)

| Compound | Inhibition of Gibberella zeae (%) | Inhibition of Fusarium oxysporum (%) | Inhibition of Valsa mali (%) | Reference |

|---|---|---|---|---|

| 3c | 55.0 | 37.5 | 24.4 | nih.gov |

| 3h | 50.3 | 47.2 | 40.9 | nih.govresearchgate.net |

| 3k | 49.1 | 36.4 | 28.3 | nih.gov |

The antiviral potential of the quinazolinone scaffold has been explored, with some derivatives showing promise. innovareacademics.in For instance, certain quinazolin-4-one based compounds have been identified as nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical target for anti-COVID-19 drugs. nih.gov One such compound, C7, demonstrated superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein. nih.gov Other related compounds have also been investigated for their potential antiviral effects. ontosight.ai

Anticancer and Cytotoxic Activity

The quinazoline (B50416) nucleus is a well-established pharmacophore in the design of anticancer agents. mdpi.comjapsonline.com

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

In one study, the cytotoxic effects of a series of quinazolinone-thiazole hybrids were tested against three human carcinoma cell lines: MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). nih.gov The results indicated that compounds A3, A2, B4, and A1 showed the highest cytotoxic activities against the PC3 cell line. nih.gov Compounds A3, A5, and A2 were found to potently inhibit the proliferation of the MCF-7 cell line, while A3, A5, and A6 strongly inhibited the growth of HT-29 cells. nih.gov

Another study focused on the cytotoxic effects of quinazolinone Schiff base derivatives and their copper complexes on MCF-7 and A549 (lung adenocarcinoma) cell lines. mdpi.com The copper complexes, Cu-L1 and Cu-L2, exhibited high cytotoxicity with IC50 values in the low micromolar range, whereas the ligands alone did not show significant cytotoxicity at the concentrations tested. mdpi.com

Furthermore, a series of new 2,4-disubstituted quinazolines were synthesized and evaluated for their in vitro anticancer activity against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma cell lines. japsonline.com

Table 3: Cytotoxic Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| A1 (quinazolinone-thiazole hybrid) | PC-3 | High cytotoxicity | nih.gov |

| A2 (quinazolinone-thiazole hybrid) | PC-3, MCF-7 | High cytotoxicity | nih.gov |

| A3 (quinazolinone-thiazole hybrid) | PC-3, MCF-7, HT-29 | High cytotoxicity | nih.gov |

| A5 (quinazolinone-thiazole hybrid) | MCF-7, HT-29 | Potent inhibition | nih.gov |

| A6 (quinazolinone-thiazole hybrid) | HT-29 | Strong inhibition | nih.gov |

| B4 (quinazolinone-thiazole hybrid) | PC-3 | High cytotoxicity | nih.gov |

| Cu-L1 (copper complex) | MCF-7, A549 | Low micromolar range | mdpi.com |

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research into quinazolinone derivatives has revealed their potential to trigger this process through various cellular pathways. For instance, certain dihydroquinazolin-4(1H)-one derivatives have been shown to induce apoptosis by upregulating cleaved PARP-1 and caspase-3. mdpi.com Molecular docking studies have further suggested that these compounds can effectively bind to microtubule proteins, disrupting their polymerization and leading to cell cycle arrest and subsequent apoptosis. mdpi.com

In human leukemia MOLT-4 cells, a novel quinazolin-4(1H)-one derivative was found to induce apoptosis mediated by cytochrome c, indicating the involvement of the intrinsic apoptotic pathway. mdpi.com This is further supported by findings that some derivatives activate Cdk1, which in turn regulates Bcl-2-mediated mitotic arrest and apoptosis. mdpi.com This activation can also lead to an increase in intracellular calcium levels and trigger endoplasmic reticulum stress, further contributing to cell death. mdpi.com

Studies on MCF-7 breast cancer cells treated with specific dihydroquinazolin-4(1H)-one derivatives demonstrated a significant increase in caspase-8 activity, suggesting the activation of the extrinsic apoptotic pathway. mdpi.com This dual induction of both intrinsic and extrinsic pathways highlights the multifaceted approach by which these compounds can exert their anticancer effects. mdpi.com Furthermore, some quinazolinone hybrids have been shown to enhance the levels of active caspases-3, -8, and -9, alongside a significant induction of cytochrome c and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest Studies

The ability of a compound to halt the cell cycle at specific checkpoints is a key indicator of its potential as an anticancer agent. Numerous studies have demonstrated that derivatives of quinazolin-4(1H)-one can effectively induce cell cycle arrest in various cancer cell lines.

For example, a specific 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative was found to cause G2/M-phase cell cycle arrest. mdpi.com This arrest is a direct consequence of the compound's ability to inhibit microtubule protein polymerization, a critical process for the formation of the mitotic spindle. mdpi.com Similarly, another quinazolinone derivative induced G2/M phase arrest in A549 lung cancer cells, with further investigations confirming its inhibitory effect on EGFRwt-TK. mdpi.com In CAL 27 tumor cells, a different derivative also led to a significant G2/M-phase blockade. mdpi.com

In a different study, a newly synthesized 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrid, compound 9b, was shown to cause a significant accumulation of A-549 lung cancer cells in the G2/M phase, indicating cell cycle arrest at this transition point. nih.govresearchgate.net In contrast, a 1,2,3-triazole/quinazoline-4-one hybrid, compound 8g, was found to induce cell cycle arrest at the G1 phase transition. nih.govresearchgate.net This demonstrates that different substitutions on the quinazolinone scaffold can lead to arrest at different phases of the cell cycle. The antineoplastic activity of 2-[N-(2´-Hydroxyethyl) amino] methyl-3H-quinazolin-4-one (HEAMQ) towards leukemia cells has also been associated with cell cycle arrest and apoptosis. innovareacademics.in

Table 1: Cell Cycle Arrest Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 2-substituted 2,3-dihydroquinazolin-4(1H)-one | - | G2/M | mdpi.com |

| Quinazolinone derivative | A549 | G2/M | mdpi.com |

| Quinazolinone derivative | CAL 27 | G2/M | mdpi.com |

| Compound 9b (1,2,4-oxadiazole/quinazoline-4-one hybrid) | A-549 | G2/M | nih.govresearchgate.net |

| Compound 8g (1,2,3-triazole/quinazoline-4-one hybrid) | - | G1 | nih.govresearchgate.net |

| HEAMQ | Leukemia cells | - | innovareacademics.in |

Anti-inflammatory Potential

The quinazolinone scaffold is a well-established pharmacophore that has been extensively investigated for its anti-inflammatory properties. innovareacademics.inrjptonline.orgnih.govdnu.dp.uaresearchgate.net Various derivatives of this compound have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. rjptonline.org The mechanism of action often involves the inhibition of key inflammatory mediators and the modulation of pro-inflammatory cytokine production. dnu.dp.ua

The anti-inflammatory effects of quinazolinone derivatives have been attributed to their ability to target enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory cascade. nih.govd-nb.info By inhibiting these enzymes, these compounds can effectively reduce the production of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a primary mechanism through which many anti-inflammatory drugs exert their effects. d-nb.info The COX enzyme exists in two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.govd-nb.info Similarly, the LOX pathway, particularly 5-LOX and 15-LOX, is responsible for the production of leukotrienes, which are potent inflammatory mediators. nih.govd-nb.info

Research has shown that certain quinazolinone derivatives exhibit inhibitory activity against both COX and LOX enzymes. nih.gov This dual inhibition is considered a promising strategy for developing anti-inflammatory agents with improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. mdpi.com For example, some quinazolinone-related compounds have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal side effects. smolecule.com The development of dual COX-2/15-LOX inhibitors is a particular area of interest, as it can address multiple inflammatory pathways simultaneously. nih.govmdpi.com

Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. During inflammation, there is an increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). dnu.dp.ua The ability to modulate the production of these cytokines is a key aspect of anti-inflammatory therapy.

Studies have shown that certain quinolone derivatives can modulate cytokine production. For instance, levofloxacin, a fluorinated quinolone, has been observed to suppress IL-1β production. nih.gov Other research has indicated that some compounds can inhibit the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. nih.gov Furthermore, quinoline (B57606) hybrids have demonstrated the ability to inhibit the production of TNF-α and IL-6 in LPS-activated macrophages. nih.gov The modulation of cytokine profiles, such as shifting the balance from a Th2 (associated with IL-5 and IL-9) to a Th1 (associated with IFN-γ) response, has also been observed, indicating a complex immunomodulatory effect. nih.gov Quercetin, a flavonoid, has been shown to inhibit the production of Th2-type cytokines like IL-5 and IL-13. mdpi.com This modulation of cytokine production highlights the potential of quinazolinone-based compounds to act as immunomodulatory agents in inflammatory conditions. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathological conditions. The quinazolinone ring system has been explored for its potential as an anti-radical agent. sapub.org The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. sapub.org

The antioxidant properties of quinazolinone derivatives have been evaluated using various in vitro assays, with promising results. nih.govsapub.org These studies indicate that the antioxidant capacity can be influenced by the nature and position of substituents on the quinazolinone core. sapub.org

Radical scavenging assays are commonly used to evaluate the antioxidant potential of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. sapub.orgmdpi.comhu.edu.jo

Studies on various heterocyclic quinazolin-4-one derivatives have demonstrated their capacity to scavenge DPPH free radicals. sapub.org The antioxidant activity is often concentration-dependent. sapub.org For instance, some novel quinazolinone–vanillin derivatives have shown excellent scavenging capacity against DPPH. sapub.org The galvinoxyl radical scavenging assay is another method used to assess antiradical activity, where the reduction of the galvinoxyl radical is monitored. mdpi.comhu.edu.jonih.gov Resveratrol analogs, for example, have been shown to effectively scavenge galvinoxyl radicals. nih.gov The efficiency of radical scavenging is often correlated with the chemical structure of the compound, including the number and position of hydroxyl groups. nih.gov

Table 2: Antioxidant Activity of Selected Compounds in Radical Scavenging Assays

| Compound/Derivative | Assay | Activity | Reference |

|---|---|---|---|

| Heterocyclic quinazolin-4-one derivatives | DPPH | Moderate to high | sapub.org |

| Quinazolinone–vanillin derivatives | DPPH | Excellent | sapub.org |

| Resveratrol analogs | Galvinoxyl | Effective | nih.gov |

| Flavonoids | DPPH | Significant | tjpr.org |

| Aaronsohnia pubescens extracts | Galvinoxyl | Ranged from 14.1 to 611.6 µg/mL (IC50) | hu.edu.jo |

Cellular Antioxidant Activity

The quinazolin-4(3H)-one nucleus is a core structure in various compounds investigated for their antioxidant potential. sapub.orgmdpi.com Research into this class of heterocyclic compounds has demonstrated that their biological activity, including the ability to scavenge free radicals, is significantly influenced by the nature and position of substituents on the quinazolinone ring. mdpi.com Studies on diverse 2,3-disubstituted-4-quinazolinones have reported antioxidant capabilities, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). mdpi.com

The antioxidant effect is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. sapub.org For instance, studies on various hybrid molecules incorporating the quinazolin-4-one scaffold have shown promising results. mdpi.com The antioxidant activities of these compounds are generally linked to the specific heterocyclic rings or functional groups fused or attached to the main quinazolin-4-one structure. sapub.org While the broader class of quinazolinones has been a subject of antioxidant studies, specific research detailing the cellular antioxidant activity of this compound itself is not extensively documented in the available literature. The potential for such activity is often inferred from the behavior of structurally related derivatives.

Central Nervous System (CNS) Activities

The quinazoline scaffold is a well-established pharmacophore in the development of centrally acting agents. scholarsresearchlibrary.com Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of effects on the central nervous system, including sedative, anticonvulsant, and anxiolytic activities. nih.gov The structural resemblance of the quinazolinone core to endogenous neurochemicals allows it to interact with various CNS receptors, leading to a modulation of neuronal activity. The specific CNS effect is highly dependent on the substitution pattern around the quinazolinone ring system.

Anxiolytic drugs reduce anxiety and exert a calming effect. qu.edu.iq Certain classes of drugs, like benzodiazepines, achieve this by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. pharmacologyeducation.org The quinazolinone scaffold has been explored for its potential to yield compounds with anti-anxiety properties. scholarsresearchlibrary.com Studies on various benzodiazepine (B76468) derivatives, which are also heterocyclic systems, have shown that their anxiolytic action can be mediated through specific neuronal circuits in the brain, such as those in the central amygdala. nih.govmdpi.com While the general class of quinazolinones has been investigated for anxiolytic potential, specific and detailed research focusing solely on the anxiolytic effects of this compound is limited. The anxiolytic potential is often discussed in the context of broader CNS depressant effects shared by many quinazolinone derivatives.

Sedative-hypnotic agents are drugs that can induce drowsiness and promote the onset and maintenance of sleep. nih.gov The quinazolinone class of compounds is historically significant for its sedative-hypnotic members. nih.gov A well-known analogue, Etaqualone, which has a 2-methyl and a 3-(2-ethylphenyl) substitution pattern, was developed for the treatment of insomnia and possesses sedative, hypnotic, and muscle relaxant properties stemming from its action as an agonist at the β-subtype of the GABA-A receptor. wikipedia.org

The activity of these compounds is mechanistically similar to that of barbiturates and benzodiazepines, which also enhance the sensitivity of GABA-A receptors. pharmacologyeducation.orgwikipedia.org The effects are dose-dependent, with lower doses causing sedation and higher doses inducing sleep. mlsu.ac.in Although specific studies quantifying the sedative-hypnotic profile of this compound are not prominent, the established profile of its structural analogues strongly suggests that the 2-ethyl derivative would likely share these CNS depressant characteristics. nih.govwikipedia.org

The search for novel anticonvulsant agents with improved efficacy and safety profiles is a significant area of medicinal chemistry research. researchgate.net The quinazolin-4(3H)-one scaffold has been identified as a promising framework for the development of such agents. nih.govinnovareacademics.innih.gov Numerous derivatives of quinazolinone have been synthesized and evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.govijpscr.info

The anticonvulsant activity of this class of compounds is often attributed to their interaction with voltage-gated sodium channels or GABAergic systems. researchgate.net While this compound itself has been synthesized as an intermediate in various chemical studies researchgate.net, research on its direct anticonvulsant effects is not widely reported. However, the potential of this specific structural motif is highlighted by the significant anticonvulsant activity observed in its derivatives. For example, a compound featuring the 2-ethylquinazolin-4-one core, namely 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one, demonstrated notable protection against both clonic seizures induced by PTZ and tonic seizures in the MES model. researchgate.net This suggests that the 2-ethyl substitution is compatible with potent anticonvulsant activity.

| Compound Derivative | Anticonvulsant Test Model | Observed Activity | Reference |

|---|---|---|---|

| 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one | PTZ-induced clonic seizure & MES-induced tonic seizure | Significant activity against both models | researchgate.net |

| General 2,3-disubstituted quinazolin-4-ones | MES and scPTZ | Variable anticonvulsant potential ranging from 17-100% protection | nih.gov |

| (E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives | scPTZ and MES | Several compounds showed good seizure protection | ijpscr.info |

Enzyme Inhibition Studies

The quinazoline framework is a privileged scaffold in medicinal chemistry, recognized for its ability to serve as the foundation for potent enzyme inhibitors. researchgate.net The rigid, planar structure of the quinazoline ring system allows it to fit into the active sites of various enzymes, often mimicking the binding of endogenous ligands or cofactors like adenosine (B11128) triphosphate (ATP). This has led to the development of numerous quinazoline-based drugs targeting a wide array of enzymes involved in different disease pathologies. nih.gov

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The quinazoline scaffold is particularly prominent in the design of protein kinase inhibitors. mdpi.com A number of FDA-approved cancer therapies are based on a 4-anilinoquinazoline (B1210976) structure, which acts as an ATP-competitive inhibitor at the kinase domain of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). mdpi.commdpi.com

The development of dual inhibitors that target multiple kinases, such as EGFR and BRAF, is a key strategy to overcome drug resistance. nih.gov Novel hybrids incorporating the quinazolin-4-one moiety have been designed and synthesized to act as dual EGFR/BRAF inhibitors. nih.govresearchgate.net These studies reveal that the inhibitory activity and selectivity are critically dependent on the specific substitution patterns at various positions of the quinazoline ring. For example, substitutions at the N3 position and on the C2 and C4-anilino moieties are crucial for potent inhibition. mdpi.comresearchgate.net

While the quinazolin-4-one core is a key pharmacophore, there is no evidence to suggest that the simple this compound molecule is, by itself, a potent inhibitor of EGFR, HER2, or BRAF. The potent inhibitory activity reported in the literature is consistently associated with more complex, highly substituted derivatives designed to optimize interactions within the ATP-binding pocket of the target kinase.

| Inhibitor Class | Target Kinase(s) | Core Scaffold | Key Structural Feature | Reference |

|---|---|---|---|---|

| First-generation TKIs (e.g., Gefitinib, Erlotinib) | EGFR | Quinazoline | 4-Anilinoquinazoline | mdpi.com |

| Dual Inhibitor (Lapatinib) | EGFR/HER2 | Quinazoline | 4-Anilinoquinazoline | mdpi.com |

| Experimental Hybrids | EGFR/BRAF | Quinazolin-4-one | Complex hybrids with 1,2,3-triazole or 3-cyanopyridin-2-one | nih.govresearchgate.net |

| Experimental Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives | EGFR/HER2 | Oxazolo[4,5-g]quinazolin-2(1H)-one | Side-chain substitutions at the 1-position | nih.gov |

Protease Inhibition

The potential of quinazolinone derivatives to act as protease inhibitors has been an area of active investigation. Research has explored their interaction with various proteases, including those critical to the lifecycle of pathogens. For instance, quinazolin-4-one-based compounds have been designed and identified as nonpeptidic, noncovalent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. mdpi.com In one study, a quinazolin-4-one derivative demonstrated superior inhibitory activity against SARS-CoV-2 Mpro compared to the natural product baicalein, with an IC50 value of 0.085 µM. mdpi.com

Furthermore, novel quinazolinone-based derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV-2 3CL protease. latrobe.edu.au One such derivative, a benzimidazole (B57391) conjugated quinazolinone, exhibited anti-3CL enzymatic activity in a dose-dependent manner, with a calculated IC50 value of 10.73 ± 1.17 μM. latrobe.edu.au Docking studies of these compounds have revealed interactions with key amino acid residues, such as His41 and Cys145, within the active site of the protease. latrobe.edu.au

While these studies highlight the potential of the broader quinazolinone class as protease inhibitors, specific data on the direct protease inhibitory activity of this compound is not extensively detailed in the reviewed literature. The focus has primarily been on more complex derivatives.

Other Relevant Enzyme Targets

Beyond proteases, quinazolinone derivatives have been shown to inhibit other clinically relevant enzymes. Notably, various derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. For example, novel benzylidenaminoquinazolin-4(3H)-one derivatives, synthesized from 3-amino-2-ethylquinazolin-4(3H)-one, have demonstrated potent AChE inhibition, with Ki values in the nanomolar range (30–156 nM). innovareacademics.in

In addition to cholinesterases, these compounds have been tested against other metabolic enzymes. The same series of benzylidenaminoquinazolin-4(3H)-one derivatives exhibited inhibitory activity against α-glucosidase (α-Glu) and human carbonic anhydrases I and II (hCA I and II). innovareacademics.in The Ki values for α-Glu inhibition were in the range of 215–625 nM. innovareacademics.in The aromatic ring of the quinazoline moiety is believed to play a critical role in the inhibition of these enzymes. innovareacademics.in

Another study on novel quinazoline–sulfonamide derivatives reported inhibitory activity against AChE and BChE. mdpi.com The synthesized compounds showed Ki values ranging from 4.84 ± 1.96 µM to 7.48 ± 0.42 µM against AChE and from 4.74 ± 1.98 µM to 5.87 ± 2.11 µM against BChE. mdpi.com

The following table summarizes the enzyme inhibitory activities of some this compound derivatives:

| Derivative Class | Target Enzyme | Activity (Ki/IC50) | Reference |

| Benzylidenaminoquinazolin-4(3H)-ones | Acetylcholinesterase (AChE) | 30–156 nM (Ki) | innovareacademics.in |

| Benzylidenaminoquinazolin-4(3H)-ones | α-Glucosidase (α-Glu) | 215–625 nM (Ki) | innovareacademics.in |

| Benzylidenaminoquinazolin-4(3H)-ones | Carbonic Anhydrase I (hCA I) | 244–988 nM (Ki) | innovareacademics.in |

| Benzylidenaminoquinazolin-4(3H)-ones | Carbonic Anhydrase II (hCA II) | 194–900 nM (Ki) | innovareacademics.in |

| Quinazoline–sulfonamides | Acetylcholinesterase (AChE) | 4.84 ± 1.96 µM - 7.48 ± 0.42 µM (Ki) | mdpi.com |

| Quinazoline–sulfonamides | Butyrylcholinesterase (BChE) | 4.74 ± 1.98 µM - 5.87 ± 2.11 µM (Ki) | mdpi.com |

| Quinazolin-4-one derivative | SARS-CoV-2 Mpro | 0.085 µM (IC50) | mdpi.com |

| Benzimidazole conjugated quinazolinone | SARS-CoV-2 3CL protease | 10.73 ± 1.17 μM (IC50) | latrobe.edu.au |

Other Reported Biological Activities

The pharmacological profile of quinazolinone derivatives extends to a variety of other biological activities, underscoring the versatility of this scaffold.

Antidiabetic Activity: Several studies have highlighted the potential of quinazolinone derivatives as antidiabetic agents. nih.govnih.govijfmr.com Their mechanism of action is often linked to the inhibition of enzymes like α-glucosidase, which plays a role in carbohydrate digestion. nih.gov The synthesis of quinazoline-sulfonylurea hybrids has also been explored, with some compounds showing potent anti-hyperglycemic activity in animal models. nih.gov

Cardiovascular and Antihypertensive Effects: Quinazoline derivatives have been investigated for their cardiovascular effects, with some exhibiting antihypertensive properties. researchgate.net Certain quinazoline-based compounds, such as prazosin (B1663645) and doxazosin, are known α1-adrenoceptor antagonists and have been used as antihypertensive agents. researchgate.net However, studies have also pointed to varied effects on cardiac tissue, with some derivatives showing potential to increase infarct size in occlusion-reperfusion injury models, while others demonstrated a protective effect. researchgate.net Novel substituted 3-(4-phenyl-1-piperazinyl)alkyl quinazolin-2,4-(1H,3H)diones have been described as useful antihypertensive agents. ous-research.nomdpi.com

Antimalarial Activity: The quinazolinone moiety is a key structural feature of febrifugine (B1672321), a natural product with antimalarial properties. mdpi.com This has spurred the design and synthesis of numerous quinazolin-4(3H)-one derivatives as potential antimalarial agents. mdpi.com In vivo studies in mice infected with Plasmodium berghei have shown that some of these synthetic derivatives exhibit antimalarial activity. mdpi.com Optimization of 2-anilino quinazoline scaffolds has led to the development of compounds with potent activity against P. falciparum. latrobe.edu.au

In Vivo Pharmacological Assessments

The therapeutic potential of quinazolinone derivatives has been further explored through in vivo studies in various animal models of disease.

Animal Models for Specific Diseases

Cancer Xenografts: Quinazolinone derivatives have been evaluated in cancer xenograft models to assess their antitumor activity. mdpi.comnih.gov For instance, a pyridine-containing quinazoline-2,4(1H,3H)-dione derivative was evaluated in U87MG xenograft models for tumor imaging. nih.gov In another study, the in vivo application of a 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone derivative led to significant tumor suppression in nude mice bearing CAL 27 tumors. mdpi.com These models are crucial for understanding the in vivo efficacy and pharmacokinetics of these compounds.

Inflammation Models: The anti-inflammatory properties of quinazolinone analogs have been investigated using models such as carrageenan-induced paw edema in rats. nih.govfabad.org.tr In this model, the administration of the test compound is followed by the injection of carrageenan into the rat's paw, and the subsequent reduction in edema is measured as an indicator of anti-inflammatory activity. fabad.org.tr Another model used to evaluate the anti-inflammatory potential of these compounds is the lipopolysaccharide (LPS)-induced acute lung injury model in mice, where the ability of the compound to alleviate neutrophil infiltration, edema, and tissue lesions is assessed. nih.gov

Evaluation of Efficacy in Disease Models

The efficacy of quinazolinone derivatives has been demonstrated in various disease models.

In cancer models , a 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone derivative was found to inhibit microtubule polymerization in vivo, leading to mitotic arrest and significant tumor suppression in U87 xenograft models. mdpi.com Similarly, a benzimidazole-quinazolinone derivative targeting RAF kinase effectively induced G2/M phase cell cycle arrest and triggered apoptosis in A-375 melanoma cells. mdpi.com

In inflammation models , a series of 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phenyl]-2-methyl-6-bromo quinazolin-4-ones showed anti-inflammatory activity, with one compound exhibiting a 32.5% inhibition of edema in the carrageenan-induced paw edema model. nih.gov Another study on novel quinazolinone derivatives reported that some compounds exhibited good anti-inflammatory activity, with a percentage reduction in paw edema volume of up to 82.75% after 4 hours. fabad.org.tr Furthermore, a guanidine (B92328) derivative of quinazoline-2,4(1H,3H)-dione was shown to inhibit NO synthesis and IL-6 secretion in murine macrophages and alleviate neutrophil infiltration and edema in a model of LPS-induced acute lung injury. nih.gov

The following table provides a summary of the in vivo efficacy of some quinazolinone derivatives:

| Derivative Class | Disease Model | Efficacy | Reference |

| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone | U937 xenograft model | Significant tumor suppression, mitotic arrest | mdpi.com |

| 3-[2′-(2″-(p-chlorophenyl)-4″-oxo-1″,3″-thiazolidin-3″-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Carrageenan-induced paw edema | 32.5% edema inhibition | nih.gov |

| Novel quinazolinone derivatives (QA-2 & QA-6) | Carrageenan-induced paw edema | 82.75% and 81.03% reduction in paw edema volume | fabad.org.tr |

| Guanidine derivative of quinazoline-2,4(1H,3H)-dione (4a) | LPS-induced acute lung injury | Alleviation of neutrophil infiltration, edema, and tissue lesions | nih.gov |

| Pyridine-containing quinazoline-2,4(1H,3H)-dione ([68Ga]Ga-SMIC-2001) | U87MG xenograft model | High tumor-to-background contrast in PET imaging | nih.gov |

Mechanistic Elucidation of 2 Ethylquinazolin 4 1h One S Biological Actions

Molecular Target Identification and Validation

The quinazolin-4(1H)-one scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of molecular targets. Derivatives of this scaffold have been identified as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair. Inhibition of PARP can lead to cell death, particularly in cancer cells with specific DNA repair deficiencies.

While broad statements about the quinazolinone class exist, specific validated molecular targets for 2-Ethylquinazolin-4(1H)-one are less extensively documented in publicly available research. Some studies on related quinazolinone derivatives suggest potential interactions with receptors like GABA(A)R-beta3 homopentamer. scholarsresearchlibrary.com For instance, molecular docking studies of 3-aryl-2-alkyl-quinazolin-4-one derivatives have shown potential hydrophobic and hydrogen bond interactions with amino acid residues such as TYR A:157, TYR A:205, and PHE A:200 of this receptor. scholarsresearchlibrary.com

In the context of cancer, various quinazolinone derivatives have been investigated for their ability to inhibit protein kinases. For example, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.gov Another study highlighted a series of 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivatives, with one compound in particular, compound 45 , demonstrating potent antiproliferative activity against A549 lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway. acs.org

It is important to note that while these studies provide valuable insights into the potential targets of the broader quinazolinone class, direct experimental validation of these targets specifically for this compound is not consistently reported. The antitumor effects of some quinazolinone derivatives have been observed without potent inhibition of targets like dihydrofolate reductase (DHFR), suggesting that their mode of action might involve other mechanisms or that cellular uptake and concentration play a significant role. researchgate.net

Signaling Pathway Modulation by this compound

The modulation of cellular signaling pathways is a key aspect of the biological activity of quinazolinone derivatives. As a class of compounds, they have been shown to influence pathways involved in inflammation and cell proliferation.

For instance, a study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, specifically compound 45 , revealed its ability to inhibit the PI3K/AKT signaling pathway. acs.org Western blot analysis showed a dose-dependent decrease in the protein expression of PI3K and AKT in A549 cells treated with this compound. acs.org Furthermore, a human phospho-receptor tyrosine kinase array analysis indicated that compound 45 could affect the phosphorylation levels of various receptor tyrosine kinases, suggesting a broad impact on cellular signaling. acs.org

While these findings on related compounds are informative, direct evidence detailing the specific signaling pathways modulated by this compound is limited in the available literature. The general understanding is that the quinazolinone scaffold can serve as a template for designing molecules that interact with key signaling proteins, but the precise effects are highly dependent on the specific substitution patterns on the quinazolinone ring.

Gene Expression Profiling and Proteomics Studies

Gene expression profiling and proteomics are powerful tools for elucidating the mechanisms of action of bioactive compounds by providing a global view of changes in mRNA and protein levels. mhmedical.commdpi.com These techniques can help identify molecular targets, dissect affected pathways, and classify tumors based on their gene expression signatures. mhmedical.com

Methodologies like DNA microarrays and Serial Analysis of Gene Expression (SAGE) allow for the simultaneous measurement of thousands of gene transcripts. mhmedical.com For instance, the DASL (cDNA-mediated annealing, selection, extension, and ligation) assay has been developed for gene expression profiling of formalin-fixed, paraffin-embedded tissues, which are a valuable resource for retrospective studies. sinica.edu.tw

Proteomics studies often involve techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) to identify and quantify proteins. mdpi.com This approach has been used to analyze the proteome of various organisms and cell types to understand pathogenesis and identify drug targets. mdpi.com Sample preparation is a critical step in proteomics, with various methods available for protein extraction, purification, and digestion before analysis by techniques like nLC-MSMS. wur.nl

Despite the availability of these powerful technologies, specific gene expression profiling or comprehensive proteomics studies detailing the cellular response to this compound are not readily found in the public domain. Such studies would be invaluable in comprehensively understanding its biological effects and identifying its precise molecular targets and modulated pathways.

Protein-Ligand Interaction Analysis

Understanding the interaction between a small molecule and its protein target is fundamental to elucidating its mechanism of action. Techniques like surface plasmon resonance (SPR) and molecular docking are commonly employed for this purpose. bio-rad.comresearchgate.net

SPR allows for the real-time analysis of binding kinetics, providing data on association (ka) and dissociation (kd) rate constants, which are used to calculate the binding affinity (KD). bio-rad.com This method involves immobilizing a ligand on a sensor chip and flowing an analyte over the surface to measure the interaction. bio-rad.com

Molecular docking simulations are computational methods used to predict the binding mode and affinity of a ligand within the active site of a protein. For example, docking studies on 3-aryl-2-alkyl-quinazolin-4-one derivatives with the GABA(A)R-beta3 homopentamer receptor have suggested that the quinazoline (B50416) ring can form hydrophobic and hydrogen bond interactions with key amino acid residues. scholarsresearchlibrary.com Another study on quinazolin-4(3H)-one derivatives as potential inhibitors of CDK2, HER2, and EGFR kinases used molecular docking to analyze the binding mechanisms. nih.gov For instance, compound 2i was shown to form a conventional hydrogen bond with ASP86 and pi-pi stacking with HIS84 within the CDK2 active site. nih.gov

Cellular Uptake and Intracellular Localization Studies

The efficacy of a compound is highly dependent on its ability to be taken up by cells and reach its intracellular target. Studies on cellular uptake often involve treating cells with the compound and then measuring its intracellular concentration using various analytical techniques. polimi.it

For some quinazolinone derivatives, cellular uptake has been shown to be a critical factor in their biological activity. For example, in a study of antitumor quinazoline derivatives, it was suggested that differences in cellular uptake or concentration could explain why some compounds with lower inhibitory activity against a specific enzyme in vitro still showed potent antitumor effects. researchgate.net

In the context of gold complexes with N-heterocyclic carbene (NHC) ligands, cellular uptake studies revealed that an intact Au-NHC fragment was crucial for the accumulation of high amounts of both the metal and the ligand inside the cells. researchgate.net Furthermore, for a novel PET probe based on a quinazoline-2,4(1H,3H)-dione scaffold, cellular uptake studies were performed to determine its potential for tumor imaging. nih.gov

However, specific studies detailing the cellular uptake mechanisms and intracellular localization of this compound are not extensively reported. Such investigations would be crucial to fully understand its bioavailability and how it reaches its site of action within the cell.

Structure Activity Relationship Sar Studies and Molecular Design Based on 2 Ethylquinazolin 4 1h One Scaffold

Influence of Substituents on Biological Activity (e.g., ethyl group, quinazolinone core)

The biological profile of 2-Ethylquinazolin-4(1H)-one derivatives is highly dependent on the nature and position of various substituents on the quinazolinone core. The quinazolinone structure itself is a crucial component for a wide range of biological activities. researchgate.netnih.govmdpi.com

The ethyl group at the C-2 position plays a significant role in the molecule's interaction with biological targets. For instance, in the development of antimalarial compounds, the ethyl substituent was a key feature, although its potential for metabolic instability was also a consideration. acs.org The sedative and antitussive agent Cloroqualone, chemically known as 3-(2,6-dichlorophenyl)-2-ethylquinazolin-4-one, demonstrates how substitutions on the N-3 position, in conjunction with the C-2 ethyl group, can confer specific central nervous system activities. arabjchem.org

Further modifications to the quinazolinone ring system also profoundly impact bioactivity. Research on 3-((4-phenyl)thiazol-2-yl)amino)-2-ethylquinazolin-4(3H)-one derivatives showed that adding electron-withdrawing groups like fluorine (-F), chlorine (-Cl), or a nitro group (-NO₂) to the phenyl ring resulted in the most promising antimicrobial activity. cabidigitallibrary.org Similarly, the synthesis of 2-ethyl-7-nitroquinazolin-4(3H)-one highlights the incorporation of a nitro group to modulate the electronic properties and potential activity of the scaffold. tandfonline.com

The core itself is fundamental for activity. In the design of selective type II FLT3 kinase inhibitors, the quinazoline (B50416) core was identified as essential for maintaining the binding mode through π-π interactions with key amino acid residues in the kinase active site. researchgate.net

Table 1: Influence of Substituents on the Biological Activity of Quinazolinone Derivatives

| Base Scaffold | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-((4-phenyl)thiazol-2-yl)amino)-2-ethylquinazolin-4(3H)-one | -F, -Cl, -NO₂ on the phenyl ring | Enhanced antimicrobial activity | cabidigitallibrary.org |

| 2-Ethylquinazolin-4(3H)-one | 3-(2,6-dichlorophenyl) | Sedative and antitussive properties (Cloroqualone) | arabjchem.org |

| 2-Mercaptoquinazolin-4(3H)-one | S-ethyl group and a 3-(ethyl)benzenesulfonamide moiety | Potent inhibition of human carbonic anhydrase (hCA) isoforms | tandfonline.com |

| Quinazoline | Various substituents | Identified as a key scaffold for selective type II FLT3 kinase inhibitors | researchgate.net |

Rational Design of this compound Derivatives for Enhanced Potency and Selectivity

Rational design strategies are pivotal in leveraging the this compound scaffold to develop derivatives with improved therapeutic properties. This approach involves the systematic modification of the lead compound based on an understanding of its interaction with the biological target. ijfmr.commdpi.com

One prominent example is the design of novel VEGFR-2 kinase inhibitors. By analyzing the pharmacophoric features of known inhibitors, researchers have rationally designed and synthesized new series of quinazolin-4-one derivatives, such as those containing a thiosemicarbazone moiety, to target the enzyme effectively. mdpi.com Similarly, structure-guided design has been employed to create quinazoline derivatives as multipotent agents for conditions like Alzheimer's disease, targeting multiple pathological factors. mdpi.com

In the pursuit of new antimalarial agents, a series of quinazolinone-2-carboxamide derivatives were developed. acs.org This process involved establishing rudimentary structure-activity relationships (SAR) by introducing a variety of amines to create a library of compounds. acs.org Subsequent modifications, such as altering the length and functionality of linkers between the quinazolinone core and other parts of the molecule, were systematically explored to enhance potency. acs.org For instance, while several modifications to the linker and substitutions on an attached phenyl ring were detrimental to activity, one specific derivative (19f) showed promising double-digit nanomolar potency. acs.org

Computer-aided drug design (CADD) plays a crucial role in this process. Molecular docking simulations are frequently used to predict the binding modes of newly designed compounds within the active site of a target protein, helping to rationalize their activity and guide further synthesis. ijfmr.comrsc.org

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govresearchgate.net For quinazolinone-based compounds, a pharmacophore model might include features such as hydrogen bond acceptors (e.g., the carbonyl group at C-4), aromatic rings, and hydrophobic centers. nih.govfrontiersin.org For example, a study on febrifugine (B1672321) analogues, which feature a 4-quinazolinone ring, developed a five-point pharmacophore model (AAPRR) that identified two hydrogen bond acceptors, one positively ionizable feature, and two aromatic rings as critical for antimalarial activity. nih.gov Such models serve as valuable queries for screening virtual databases to find new potential leads. researchgate.net

Once a lead compound like this compound is identified, lead optimization is the iterative process of refining its structure to improve potency, selectivity, and pharmacokinetic properties. sygnaturediscovery.comsk.ru This is often guided by the "design, make, test, analyze" (DMTA) cycle. sygnaturediscovery.com Strategies employed during lead optimization include:

Structural Simplification: This involves truncating unnecessary parts of a complex molecule to improve synthetic accessibility and drug-like properties. scienceopen.com

In Silico ADMET Studies: Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of derivatives, helping to prioritize which compounds to synthesize. rsc.org

3D-QSAR Models: Quantitative structure-activity relationship models provide a mathematical correlation between the chemical structure of the compounds and their biological activity, offering predictive insights for designing more potent analogues. nih.gov

This integrated approach of pharmacophore modeling and lead optimization is crucial for transforming a promising scaffold into a viable drug candidate. sygnaturediscovery.comnih.gov

Isosteric Replacements and Bioisosterism in this compound Scaffold

Bioisosterism, the strategy of exchanging one functional group for another with similar physical or chemical properties, is a cornerstone of modern medicinal chemistry for optimizing lead compounds. nih.govnih.gov This technique is widely applied to the quinazolinone scaffold to enhance activity, improve metabolic stability, or alter selectivity.

A classic example involving the this compound scaffold is the replacement of the C-2 ethyl group. To address potential metabolic liabilities, the ethyl group has been substituted with a trifluoromethyl group (-CF₃). acs.org While sterically similar to an isopropyl group, the trifluoromethyl group can offer different electronic and metabolic properties. acs.org

The quinazolinone core itself can act as a bioisostere for other heterocyclic systems. In one notable study, the 4-quinazolinone scaffold was successfully used as a bioisostere for the phthalazinone core of Olaparib, a known PARP-1 inhibitor, leading to the discovery of new and potent anticancer agents. rsc.org This type of "scaffold hopping" can lead to novel chemical entities with improved properties or different intellectual property landscapes. nih.govnih.gov

Furthermore, isosteric replacement is used to fine-tune the properties of derivatives. In the development of epothilone-based anticancer agents, replacing an ester oxygen atom with a nitrogen atom (a classic bioisosteric replacement) created a lactam that was more resistant to hydrolysis by esterases, improving the compound's stability. unc.edu Such principles are routinely applied in the design of novel quinazolinone derivatives to overcome specific challenges in drug development. nih.govresearchgate.net

Computational Approaches in the Study of 2 Ethylquinazolin 4 1h One

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-Ethylquinazolin-4(1H)-one, to the active site of a target protein.

Research on quinazolinone derivatives has extensively utilized molecular docking to identify potential biological targets and to elucidate the structural basis of their activity. For instance, derivatives of the quinazolin-4(1H)-one scaffold have been docked into the active sites of various enzymes to predict their inhibitory potential. Studies have shown that these compounds can form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues within the binding pockets of their targets. scholarsresearchlibrary.com

In one study, novel quinazoline-morpholinobenzylideneamino hybrid compounds were synthesized and their interactions with several molecular targets, including VEGFR1, VEGFR2, and EGFR, were evaluated using molecular docking. One of the compounds demonstrated significant docking scores, suggesting a strong binding affinity for these receptors. researchgate.net Similarly, docking studies of 2,4-disubstituted quinazoline (B50416) derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have helped to understand the interactions at the active site. d-nb.info In another example, docking simulations of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were performed against the dipeptidyl peptidase-4 (DPP-4) enzyme, with the results showing affinity values comparable to the known inhibitor sitagliptin. brieflands.com

The validity of docking protocols is often confirmed by re-docking a known co-crystallized ligand into the protein's active site and ensuring the computational model can accurately reproduce the experimental binding mode, typically measured by a low root-mean-square deviation (RMSD) value. brieflands.comnih.gov

| Derivative Class | Target Protein(s) | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-morpholinobenzylideneamino hybrids | VEGFR1, VEGFR2, EGFR | Compound 1 showed the best docking scores, indicating strong potential binding. | researchgate.net |

| 2,4-Disubstituted quinazolines | AChE, BChE | Potent compounds showed favorable interactions with active site residues. | d-nb.info |

| 2,3-Disubstituted-quinazolin-4-one | GABA(A) Receptor | The quinazoline ring formed hydrophobic and hydrogen bond contacts with key amino acid residues. | scholarsresearchlibrary.com |

| 1,2,4-Oxadiazole (B8745197)/quinazoline-4-one hybrids | EGFR, EGFRT790M, BRAFV600E | Derivatives showed good binding profiles within the active sites of the target proteins. | nih.gov |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | DPP-4 | Compounds exhibited binding affinities similar to the reference inhibitor, sitagliptin. | brieflands.com |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein.

For quinazolinone derivatives, MD simulations have been crucial in validating the stability of the docked poses. For example, in the study of quinazoline-morpholinobenzylideneamino hybrids, MD simulations revealed that the most promising compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for a significant portion of the simulation time. researchgate.net The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. Low RMSD values, typically around 1-2 Å, indicate a stable binding pose. researchgate.net

Similarly, MD simulations were used to confirm the stability of the interactions between potent 2,4-disubstituted quinazoline derivatives and butyrylcholinesterase. d-nb.info In another study, MD simulations of quinazoline-2,4,6-triamine derivatives complexed with EGFR tyrosine kinase were performed to understand the dynamic behavior and stability of the interactions, with results showing good consistency between calculated binding free energies and experimental inhibitory activities. nih.govsemanticscholar.org These simulations often highlight key residues that are crucial for maintaining a stable interaction with the inhibitor. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to various series of quinazolinone derivatives to guide the design of more potent analogs. ajrconline.org For instance, QSAR models have been developed for thioderivatives of 2-alkyl(aryl)-quinazolin-4(3H)-thiones to predict their anticancer activity. researchgate.net These models often use a variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. The quality of a QSAR model is typically assessed by its statistical significance and predictive power, often indicated by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (Q²). researchgate.net

The fundamental principle of QSAR is that variations in the biological activities of compounds are due to differences in their structural properties. ajrconline.org While traditional QSAR does not consider the 3D structure of the molecules, it can still be a valuable tool for lead optimization by reducing the number of compounds that need to be synthesized and tested. ajrconline.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities and guide the selection of compounds with better pharmacokinetic profiles. sciensage.info

For quinazolinone derivatives, ADMET prediction is a standard component of computational evaluation. Various software and web-based tools, such as SwissADME, are employed to calculate key physicochemical properties like lipophilicity (logP), water solubility, and to predict parameters related to pharmacokinetics and drug-likeness. sciensage.infofrontiersin.org These predictions help to assess whether a compound is likely to be well-absorbed, distributed appropriately in the body, metabolized at a suitable rate, and excreted efficiently.

For example, in a study of 1,2,4-oxadiazole/quinazoline-4-one hybrids, ADME properties were calculated to assess their drug-likeness. frontiersin.org Similarly, for novel antibacterial Schiff bases derived from 1,2,4-triazole-3-thiole, in silico ADMET prediction was performed before synthesis to ensure the compounds had favorable pharmacokinetic profiles. sciensage.info These computational screens help to reduce the cost and time associated with drug discovery by prioritizing compounds with a higher probability of success in later stages of development. sciensage.info

| Property Category | Specific Parameters | Importance in Drug Discovery |

|---|---|---|

| Absorption | Lipophilicity (logP, logD), pKa, Solubility, Human Intestinal Absorption (HIA) | Determines how well a drug is absorbed into the bloodstream. optibrium.com |

| Distribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration | Influences where the drug goes in the body and its availability at the target site. optibrium.com |

| Metabolism | Cytochrome P450 (CYP) inhibition/induction | Predicts how the drug is broken down and potential for drug-drug interactions. optibrium.com |

| Excretion | Renal clearance | Determines how the drug and its metabolites are removed from the body. |

| Toxicity | hERG inhibition, Mutagenicity, Carcinogenicity | Assesses the potential for adverse effects. optibrium.com |

De Novo Drug Design based on this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The this compound scaffold, and the broader quinazolinone core, serves as an excellent starting point for such design efforts due to its proven biological activity across various targets. mdpi.com

Computational methods can build upon this scaffold by adding different functional groups and side chains to explore new chemical space and design molecules with improved potency and selectivity. nih.govscispace.com Generative models, a type of artificial intelligence, can be trained on known active compounds to learn the chemical features associated with a particular biological activity and then generate novel molecules with similar or enhanced properties. acs.org

The process often involves an iterative cycle of generating new structures, predicting their binding affinity and ADMET properties using the methods described above, and then prioritizing the most promising candidates for synthesis and experimental testing. This approach has the potential to accelerate the discovery of new drug candidates by moving beyond the modification of existing molecules and exploring entirely new structural possibilities. nih.govscispace.com For example, de novo design strategies have been successfully used to develop inhibitors for various targets, and the quinazolinone scaffold is a recurring motif in these designed molecules. nih.govresearchgate.net

Preclinical Assessment and Therapeutic Prospects of 2 Ethylquinazolin 4 1h One

Preliminary Toxicity Studies (in vitro and in vivo)

The initial safety assessment of any potential therapeutic agent involves a thorough evaluation of its toxicity. For 2-Ethylquinazolin-4(1H)-one and its derivatives, this has been approached through both in vitro cell-based assays and in vivo animal models.

Cytotoxicity in Non-Cancerous Cells

The cytotoxic effect of quinazolinone derivatives on non-cancerous cells is a critical determinant of their therapeutic index. Studies on various analogues provide insights into the potential toxicity profile of this compound.

A study evaluating a series of 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids on the normal human mammary gland epithelial cell line (MCF-10A) demonstrated low cytotoxicity, with all tested compounds showing over 89% cell viability at a concentration of 50 µM. nih.gov Similarly, certain acetic acid derivatives of quinazolin-4(3H)-one, specifically compounds 16 and 19, exhibited lower toxicity against normal L929 fibroblast cells. researchgate.net

In an investigation of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, a derivative of this compound, the compound (f1) was found to be non-toxic to human umbilical vein endothelial cells (HUVEC) and human liver cancer cells (HepG2) at concentrations where bacterial growth was inhibited. actascientific.com The 50% cytotoxic concentration (CC50) for this derivative was approximately 50 µM for both cell lines. actascientific.com Furthermore, quinazolinone Schiff base ligands (L1 and L2) were found to be inactive in inhibiting cell proliferation, and a related ligand showed a lack of acute toxicity in mice, suggesting a favorable preliminary safety profile for the core structure. scholarsresearchlibrary.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Non-Cancerous Cell Lines

| Compound/Derivative Class | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole/Quinazolin-4-one Hybrids | MCF-10A | MTT | Cell Viability | >89% at 50 µM | nih.gov |

| Acetic Acid Derivatives (Compounds 16 & 19) | L929 | MTT | Cytotoxicity | Lower toxicity observed | researchgate.net |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | HUVEC | Not specified | CC50 | ~50 µM | actascientific.com |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | HepG2 | Not specified | CC50 | ~50 µM | actascientific.com |

| Quinazolinone Schiff Base Ligands (L1, L2) | Not specified | Not specified | Cell Proliferation Inhibition | Inactive | scholarsresearchlibrary.com |

Acute and Sub-chronic Toxicity in Animal Models

While in vitro data are informative, in vivo toxicity studies in animal models are essential for understanding the systemic effects of a compound. Specific acute and sub-chronic toxicity data for this compound are limited. A safety data sheet for the compound indicates that no specific toxicological data are available, although it includes hazard statements such as "Harmful if swallowed" and "Causes skin irritation". fluorochem.co.uk

However, studies on structurally related quinazolinone derivatives provide some context. For the closely related compound, 2-Methylquinazolin-4-ol, the median lethal dose (LD50) following oral administration in mice was determined to be 859 mg/kg. chemsrc.com In acute toxicity studies of other 2,3-disubstituted quinazolin-4(3H)-one derivatives, mortalities were observed at doses of 200 mg/kg and 300 mg/kg body weight. scholarsresearchlibrary.com Conversely, a study on a 2-aminoquinazolin-4-(3H)-one derivative in rats indicated a higher tolerance, with an approximate lethal dose greater than 500 mg/kg. mdpi.com In vivo studies on other novel quinazoline (B50416) derivatives have also reported low toxicity and good tolerability in xenograft models. nih.govnih.gov These findings highlight the variability in toxicity based on the specific substitutions on the quinazolinone core and underscore the need for specific toxicological evaluation of this compound. Information regarding the sub-chronic toxicity of this compound is not currently available in the reviewed literature.

Pharmacokinetic Profile Investigations

The study of pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), is fundamental to determining the therapeutic feasibility of a drug candidate. While comprehensive pharmacokinetic data for this compound are not yet available, investigations into its analogues offer preliminary insights.

Absorption and Distribution Insights

The absorption and distribution of a compound determine its concentration at the target site. A study on the quinazoline analogue ICI D1694 in rats revealed it to be fully bioavailable after intraperitoneal administration, but it exhibited low oral bioavailability, estimated at approximately 10-20%. nih.gov Tissue distribution studies in mice indicated that biliary excretion was the predominant route. nih.gov

In silico ADME predictions for various quinazolinone derivatives suggest that many possess favorable absorption characteristics. researchgate.netacs.org For a series of N-alkyl substituted iodoquinazoline derivatives, some compounds were predicted to have good absorption based on Lipinski's rules. nih.gov The same study also provided predicted values for key distribution parameters, including the volume of distribution (VDss), the unbound fraction in humans, and permeability across the blood-brain barrier (BBB) and into the central nervous system (CNS). nih.gov Other computational studies have also predicted the potential for gastrointestinal absorption and BBB penetration for different quinazolinone analogues. actascientific.comresearchgate.net

Metabolic Fate Investigations

Understanding the metabolic stability and pathways of a compound is crucial for predicting its half-life and potential for drug-drug interactions. An in vitro study on a derivative, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (compound f1), demonstrated considerable metabolic stability. The half-life (t1/2) in mouse plasma was greater than 372.8 minutes, and in mouse liver microsomes, the half-life was 24.5 minutes. actascientific.com

In silico predictions for other quinazolinone derivatives have explored their potential interaction with cytochrome P450 enzymes, which are central to drug metabolism. sci-hub.se For instance, studies on N-alkyl substituted iodoquinazoline derivatives predicted whether they would be substrates for CYP2D6 and CYP3A4. nih.gov

Table 2: Metabolic Stability of a this compound Derivative

| Compound | System | Parameter | Value | Reference |

|---|---|---|---|---|

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | Mouse Plasma | Half-life (t1/2) | > 372.8 min | actascientific.com |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | Mouse Liver Microsomes | Half-life (t1/2) | 24.5 min | actascientific.com |

Excretion Pathways

The route of elimination of a compound and its metabolites from the body is a critical aspect of its pharmacokinetic profile. Direct excretion data for this compound are not available. However, studies on the analogue ICI D1694 in rats provide valuable information. Following intravenous administration, the primary route of excretion was biliary, accounting for 65% of the administered dose within 4 hours, while only 12% was excreted in the urine during the same period. nih.gov This suggests that for some quinazoline derivatives, hepatic clearance is the major elimination pathway.

Potential Therapeutic Applications of this compound in Disease Management